Bienvenue dans la boutique en ligne BenchChem!

2,3-dihydro-1H-pyrrolizine

Synthetic Chemistry Methodology Yield

2,3-Dihydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocycle composed of a fused pyrrole and pyrrolidine ring, with molecular formula C₇H₉N, molecular weight 107.15 g/mol, density 1.08 g/cm³, and boiling point 184.7 °C at 760 mmHg. This scaffold serves as the core structural unit for several pharmacologically important compound classes, including nonsteroidal anti-inflammatory dual COX/5-LOX inhibitors (e.g., licofelone, ketorolac), antileukemic bis(carbamate) prodrugs, and antimicrobial agents, making its procurement central to medicinal chemistry and early-stage drug discovery programs.

Molecular Formula C7H9N
Molecular Weight 107.15 g/mol
CAS No. 13618-87-6
Cat. No. B3347464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dihydro-1H-pyrrolizine
CAS13618-87-6
Molecular FormulaC7H9N
Molecular Weight107.15 g/mol
Structural Identifiers
SMILESC1CC2=CC=CN2C1
InChIInChI=1S/C7H9N/c1-3-7-4-2-6-8(7)5-1/h1,3,5H,2,4,6H2
InChIKeyCYXQJHOJIQTXLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydro-1H-pyrrolizine (CAS 13618-87-6): Core Scaffold Identity and Procurement Baseline


2,3-Dihydro-1H-pyrrolizine is a bicyclic nitrogen-containing heterocycle composed of a fused pyrrole and pyrrolidine ring, with molecular formula C₇H₉N, molecular weight 107.15 g/mol, density 1.08 g/cm³, and boiling point 184.7 °C at 760 mmHg . This scaffold serves as the core structural unit for several pharmacologically important compound classes, including nonsteroidal anti-inflammatory dual COX/5-LOX inhibitors (e.g., licofelone, ketorolac), antileukemic bis(carbamate) prodrugs, and antimicrobial agents, making its procurement central to medicinal chemistry and early-stage drug discovery programs [1].

Why 2,3-Dihydro-1H-pyrrolizine Cannot Be Replaced by Pyrrolizidine, Tetrahydroindolizine, or 3H-Pyrrolizine in Lead-Optimization Programs


The 2,3-dihydro-1H-pyrrolizine scaffold occupies a unique position among bicyclic nitrogen heterocycles: it preserves the aromatic pyrrole character essential for π-stacking interactions with enzyme hydrophobic pockets while retaining a partially saturated ring that modulates basicity and metabolic susceptibility—features that diverge sharply from fully saturated pyrrolizidines (pKa ~9.6, high basicity), fully aromatic 3H-pyrrolizines (C₇H₇N, fully conjugated), or the 5,6,7,8-tetrahydroindolizine scaffold (6-membered saturated ring, different ring fusion geometry) [1]. Clinical-stage candidates such as licofelone illustrate that subtle alterations to saturation state or ring topology abolish dual COX/5-LOX inhibitory activity, highlighting the critical dependence of pharmacological performance on the precise 2,3-dihydro-1H-pyrrolizine architecture [2].

Quantitative Differentiation of 2,3-Dihydro-1H-pyrrolizine Against Closest Structural Analogs: A Procurement Decision Guide


Synthetic Accessibility: Microwave-Promoted Cyclization Yields >75% vs. Tetrahydroindolizine Failure in Nonpolar Solvents

Under microwave-assisted cyclization conditions on silica gel, N-(ethoxycarbonylmethyl)enaminones cyclize to ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates with yields generally above 75%, whereas the analogous reaction to produce ethyl 2-aryl-5,6,7,8-tetrahydroindolizine-3-carboxylates fails completely in nonpolar solvents (e.g., xylene) and requires ethanol at lower temperature and microwave power with much longer reaction times [1].

Synthetic Chemistry Methodology Yield

Electrophilic Reactivity and Regioselective Derivatization: 2,3-Dihydro-1H-pyrrolizine as a Versatile Template vs. 1,2-Dihydropyrrolizine and 3H-Pyrrolizine

In the 1,2-dihydropyrrolizine scaffold, nitration with nitric acid/acetic anhydride produces a mixture of 5-, 6-, and 7-nitro isomers, whereas in 2,3-dihydro-1H-pyrrolizine, the saturated pyrrolidine ring exerts a meta-directing electronic effect and reduces competing nitration at carbons adjacent to the bridgehead nitrogen, thereby enabling a tighter isomer distribution and the capacity to bias substitution toward the desired position through choice of reaction conditions . Additionally, 2,3-dihydro-1H-pyrrolizine undergoes Mannich reactions with secondary amines at the unsubstituted 5-position under mild conditions, whereas fully aromatic 3H-pyrrolizine is inert to such electrophilic substitution [1].

Electrophilic Substitution Nitration Regioselectivity

Biological Target Engagement: Dual COX/5-LOX Inhibition IC50 Shift Driven by the 2,3-Dihydro Saturation State

The 6,7-diaryl-2,3-dihydropyrrolizine template enables well-balanced dual COX/5-LOX inhibition, with compound 3e (4-Cl substituent) achieving IC50 values of 0.21 µM (COX) and 0.18 µM (5-LOX), and compound 3n (4-OCH₃ substituent) giving 0.10 µM (COX) and 0.24 µM (5-LOX) [1]. These IC50 values and balanced dual inhibition profiles are crucially dependent on the 2,3-dihydro substitution pattern, as reduction to the fully saturated pyrrolizidine or aromatization to the 3H-pyrrolizine scaffold drastically alters inhibitor geometry and abolishes dual enzyme engagement [2].

Inflammation COX inhibitor 5-LOX inhibitor

Antileukemic Efficacy: In Vivo P-388 Activity of Bis(carbamate) Derivatives Comparable to Mitomycin

Bis(N-methylcarbamate) derivative 1d, based on a 2,3-dihydro-6,7-bis(hydroxymethyl)-1H-pyrrolizine scaffold, afforded 'cures' in the in vivo P-388 leukemia assay at doses as low as 12.5 mg/kg, with derivative 1q showing potent activity at doses as low as 0.78 mg/kg [1]. Furthermore, compounds 5c and 5d (bis(alkylcarbamates) with thienyl/furyl 5-substituents) demonstrated good antileukemic activity comparable to mitomycin in the leukemia L1210 in vivo model [2]. This prodrug strategy exploits the dihydropyrrolizine ring's capacity for reductive activation to generate DNA-cross-linking bis-electrophiles—a mechanism unavailable to indole, pyrrolizidine, or fully aromatic analogs.

Antileukemic Cancer Prodrug

Pharmacokinetic Surrogate: LogP and Basicity Differentiation vs. Pyrrolizidine Alkaloids

The unsubstituted 2,3-dihydro-1H-pyrrolizine scaffold exhibits an experimental LogP of 1.43 and a polar surface area (PSA) of 4.93 Ų, consistent with good membrane permeability . A representative derivative, 1-(2,3-dihydro-1H-pyrrolizin-5-yl)-2-propen-1-one, shows a predicted LogP of 1.41 (ALOGPS) and an extremely weak basic pKa (acidic) of 17.65 with pKa (strongest basic) of −7.6, indicating the compound is essentially neutral at physiological pH [1]. In contrast, pyrrolizidine alkaloids possess a tertiary amine with pKa ~9.6, leading to protonation at physiological pH and altered tissue distribution [2].

Lipophilicity pKa Drug-like properties

Bifunctional DNA Alkylation: Pyrrolizine Scaffold Superiority Over Imidazole Analogs in Cross-Linking Efficiency

In a comparative study of bis(hydroxymethyl)- and bis(carbamate)-substituted heterocycles, the pyrrolizine derivatives were the most reactive alkylators, while the thioimidazoles showed moderate reactivity, and the imidazoles were unreactive. The pyrrolizines and some thioimidazoles cross-linked DNA, as measured by agarose gel electrophoresis, whereas imidazoles did not cross-link DNA under identical conditions [1].

DNA Cross-linking Antitumor Alkylating Agent

High-Value Application Scenarios for 2,3-Dihydro-1H-pyrrolizine (CAS 13618-87-6) Based on Quantitative Differentiation Evidence


Rapid Parallel Library Synthesis for Dual COX/5-LOX Inhibitor Lead Discovery

The >75% isolated yields achieved for 2,3-dihydro-1H-pyrrolizine-5-carboxylates under microwave-promoted silica gel cyclization, coupled with the failure of the analogous tetrahydroindolizine reaction in nonpolar solvents [Section 3, Evidence 1], make this scaffold the preferred choice for automated parallel library production. Procurement of the unsubstituted core (CAS 13618-87-6) as a synthetic starting material enables high-throughput derivatization at positions 5, 6, and 7, supporting SAR exploration for dual COX/5-LOX inhibitors as demonstrated by sub-micromolar IC50 values (0.10–0.24 µM) in the 6,7-diaryl series [1].

Antileukemic Prodrug Development Requiring Reductive Activation

The 2,3-dihydro-1H-pyrrolizine scaffold uniquely supports the installation of bis(hydroxymethyl) or bis(carbamate) leaving groups that undergo bioreductive activation to DNA-cross-linking species—a mechanism inherited from the mitomycin class. The demonstrated curative efficacy at doses as low as 0.78 mg/kg in the P-388 leukemia model, and mitomycin-comparable activity in L1210 in vivo, positions this scaffold as a validated starting point for next-generation hypoxia-selective antitumor prodrugs [Section 3, Evidence 4]. The scaffold's poor basicity (pKa ~ −7.6) further ensures neutral speciation at physiological pH, avoiding lysosomal trapping that complicates pyrrolizidine-based agents [2].

Structure-Activity Relationship Studies Exploiting Predictable Regioselective Functionalization

The narrower isomer distribution observed during electrophilic nitration of the 2,3-dihydro-1H-pyrrolizine scaffold, compared to the three-isomer mixture produced from 1,2-dihydropyrrolizine [Section 3, Evidence 2], directly translates into reduced purification burden and higher per-batch yield of the desired regioisomer. This property is critical for structure-activity relationship programs requiring single-isomer intermediates and scales efficiently from discovery to preclinical supply, making procurement of CAS 13618-87-6 the optimal entry point for such campaigns .

Development of DNA-Directed Alkylating Agents Superior to Imidazole-Based Designs

The demonstration that pyrrolizine-based bis-alkylating agents are the most reactive alkylators and efficient DNA cross-linkers, outperforming thioimidazole and imidazole analogs [Section 3, Evidence 6], positions 2,3-dihydro-1H-pyrrolizine as the preferred heterocyclic core for DNA-targeted therapeutics. This advantage is particularly relevant for programs where DNA cross-linking efficiency directly correlates with cytotoxic potency, and where imidazole-based designs have proven insufficient [3].

Quote Request

Request a Quote for 2,3-dihydro-1H-pyrrolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.